molecular formula C11H9ClN2 B12434000 N-(3-chlorophenyl)pyridin-4-amine

N-(3-chlorophenyl)pyridin-4-amine

Cat. No.: B12434000
M. Wt: 204.65 g/mol
InChI Key: CXWUXSUANKKWJK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)pyridin-4-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 4-position and a 3-chlorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with 4-chloropyridine under basic conditions. The reaction typically proceeds via nucleophilic aromatic substitution, where the amino group of 3-chloroaniline attacks the 4-position of the pyridine ring, displacing the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., alkoxides, thiolates) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-chlorophenyl)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyridin-4-amine
  • N-(2-chlorophenyl)pyridin-4-amine
  • N-(3-bromophenyl)pyridin-4-amine

Uniqueness

N-(3-chlorophenyl)pyridin-4-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

N-(3-chlorophenyl)pyridin-4-amine

InChI

InChI=1S/C11H9ClN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14)

InChI Key

CXWUXSUANKKWJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CC=NC=C2

Origin of Product

United States

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